An In-Depth Technical Guide to 3-Boc-8-cyano-3-azabicyclo[3.2.1]octane: A Versatile Building Block in Modern Drug Discovery
An In-Depth Technical Guide to 3-Boc-8-cyano-3-azabicyclo[3.2.1]octane: A Versatile Building Block in Modern Drug Discovery
Introduction to 3-Boc-8-cyano-3-azabicyclo[3.2.1]octane
In the landscape of modern medicinal chemistry, the demand for novel molecular scaffolds that offer both structural rigidity and vectors for chemical diversification is insatiable. 3-Boc-8-cyano-3-azabicyclo[3.2.1]octane (further denoted as 1 ) has emerged as a significant building block, prized for its unique three-dimensional architecture and strategic functionalization. This guide provides a comprehensive technical overview of its chemical structure, synthesis, and critical applications, particularly in the burgeoning field of targeted protein degradation.
The core of compound 1 is the 3-azabicyclo[3.2.1]octane framework, a bridged bicyclic system that imparts a high degree of conformational constraint.[1][2] This rigidity is highly advantageous in drug design, as it can lead to improved binding affinity and selectivity for biological targets by reducing the entropic penalty upon binding. The nitrogen at the 3-position is protected with a tert-butoxycarbonyl (Boc) group, a common protecting group in organic synthesis that is stable under a variety of reaction conditions yet can be readily removed under acidic conditions.[3]
The defining feature of this molecule is the cyano (-C≡N) group at the 8-position. This functional group not only influences the molecule's polarity and metabolic stability but also serves as a versatile chemical handle for further elaboration, making it a valuable component in the construction of more complex molecules like Proteolysis Targeting Chimeras (PROTACs).[4][5] Its classification as a "Protein Degrader Building Block" underscores its growing importance in academic and industrial research for developing next-generation therapeutics.[4]
Physicochemical and Structural Properties
The structural attributes of 3-Boc-8-cyano-3-azabicyclo[3.2.1]octane are key to its utility. The bicyclic system locks the molecule into a defined shape, while the Boc and cyano groups provide orthogonal handles for synthesis and tune its physicochemical properties.
| Property | Value | Source(s) |
| IUPAC Name | tert-butyl 8-cyano-3-azabicyclo[3.2.1]octane-3-carboxylate | [6] |
| CAS Number | 1341036-62-1 | [4] |
| Molecular Formula | C₁₃H₂₀N₂O₂ | [4] |
| Molecular Weight | 236.31 g/mol | [7] |
| Appearance | Solid | [6] |
| Purity | Typically ≥97% | [8] |
| Storage Conditions | Room temperature, sealed in dry conditions | [6] |
Synthesis and Mechanistic Insights
The synthesis of 1 is a strategic process that involves the construction of the bicyclic core followed by the stereoselective introduction of the cyano group. The overall synthetic strategy is logical and relies on well-established chemical transformations.
Retrosynthetic Analysis
A logical retrosynthetic approach to 1 involves the disconnection of the cyano group, leading back to the corresponding ketone precursor, tert-butyl 8-oxo-3-azabicyclo[3.2.1]octane-3-carboxylate (2 ). This ketone is a key intermediate that can be synthesized from simpler, commercially available starting materials.
Synthesis of Precursor: tert-Butyl 8-oxo-3-azabicyclo[3.2.1]octane-3-carboxylate (2)
The ketone precursor 2 (CAS 185099-67-6) is a known compound and its synthesis is achievable through established routes.[2][9][10] A common method involves a multi-step sequence starting from materials that can form the bridged bicyclic system.
Cyanation to Yield 3-Boc-8-cyano-3-azabicyclo[3.2.1]octane (1)
The crucial step in the synthesis is the introduction of the cyano group at the 8-position. This is typically achieved through the reaction of the ketone precursor 2 with a cyanide source, such as trimethylsilyl cyanide (TMSCN) or an alkali metal cyanide like potassium cyanide (KCN) in the presence of an acid.[11] The reaction proceeds via the formation of a cyanohydrin intermediate, which can then be further manipulated if necessary, although in many protocols for similar scaffolds, the reaction directly yields the cyano-substituted product. The use of the Boc protecting group is critical as it is stable to the nucleophilic conditions of the cyanation reaction.
Spectroscopic and Chromatographic Analysis
| Analysis Type | Expected Observations |
| ¹H NMR | Signals corresponding to the tert-butyl group (singlet, ~1.4 ppm, 9H). A complex series of multiplets for the bicyclic ring protons between ~1.5-3.5 ppm. The bridgehead protons would likely appear as distinct signals. |
| ¹³C NMR | A signal for the Boc carbonyl carbon (~154 ppm). The quaternary carbon of the Boc group (~80 ppm) and the methyl carbons (~28 ppm). Signals for the carbons of the bicyclic framework, with the carbon bearing the cyano group appearing at a characteristic shift. The nitrile carbon signal (~120 ppm). |
| IR Spectroscopy | A strong absorption band for the C≡N (nitrile) stretch around 2240-2220 cm⁻¹. A strong C=O stretch from the Boc group around 1690 cm⁻¹. C-H stretching bands from the alkyl groups just below 3000 cm⁻¹. |
| Mass Spectrometry | The molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ should be observable. Common fragmentation patterns would include the loss of the tert-butyl group or isobutylene from the Boc protecting group, leading to a prominent fragment. |
| HPLC/LC-MS | A single major peak under appropriate chromatographic conditions, with the mass corresponding to the molecular weight of the compound. This is the standard method for purity assessment.[1] |
Applications in Medicinal Chemistry and Drug Discovery
The utility of 1 is most pronounced in its application as a sophisticated building block for creating high-value molecules for drug discovery.
The 3-Azabicyclo[3.2.1]octane Scaffold in Drug Design
Bicyclic scaffolds like 3-azabicyclo[3.2.1]octane are highly sought after in medicinal chemistry.[15][16] Their rigid nature pre-organizes the appended pharmacophoric groups in a defined three-dimensional space. This can lead to:
-
Enhanced Potency: By reducing the conformational flexibility, the entropic cost of binding to a target protein is lowered, often resulting in higher binding affinity.
-
Improved Selectivity: The well-defined spatial orientation of substituents can allow for more precise interactions with a specific biological target over closely related off-targets.
-
Favorable Physicochemical Properties: These scaffolds can be used to navigate away from "flat" molecular structures, often improving properties like solubility and cell permeability.
Role as a Building Block for PROTACs
A primary application of 1 is in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[17] PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's natural ubiquitin-proteasome system. A PROTAC consists of three components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.
The 3-azabicyclo[3.2.1]octane core of 1 serves as an excellent rigid component for the linker portion of a PROTAC.[6] The rigidity of the linker is a critical parameter in PROTAC design, as it controls the spatial orientation of the two ligands, which in turn dictates the efficiency of forming a stable and productive ternary complex (E3 ligase-PROTAC-POI). The Boc-protected nitrogen and the cyano group on 1 provide orthogonal points for attachment and further elaboration of the linker structure.
Experimental Protocols
The following protocols are illustrative and based on established procedures for the synthesis of the precursor and analogous compounds.[9][11] Researchers should conduct their own risk assessments and optimize conditions as necessary.
Synthesis of tert-Butyl 8-oxo-3-azabicyclo[3.2.1]octane-3-carboxylate (2)
A detailed, multi-step synthesis for this precursor can be found in the cited literature. The process generally involves the formation of the bicyclic ring system through cyclization reactions.[9] A representative final step to yield the ketone is provided here for context.
Synthesis of 3-Boc-8-cyano-3-azabicyclo[3.2.1]octane (1)
Warning: This procedure involves the use of cyanide, which is highly toxic. All manipulations must be carried out in a well-ventilated fume hood by trained personnel using appropriate personal protective equipment.
-
Reaction Setup: To a solution of tert-butyl 8-oxo-3-azabicyclo[3.2.1]octane-3-carboxylate (2 ) (1.0 eq) in a suitable solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon), add trimethylsilyl cyanide (TMSCN) (1.2-1.5 eq) at 0 °C.
-
Catalysis: Add a catalytic amount of a Lewis acid, such as zinc iodide (ZnI₂), to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C and warm to room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.
-
Work-up: Upon completion, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-Boc-8-cyano-3-azabicyclo[3.2.1]octane (1 ).
-
Characterization: Confirm the structure and purity of the final product using NMR, IR, and mass spectrometry, comparing the data to the expected values outlined in Section 4.0.
Safety and Handling
Based on available Safety Data Sheets (SDS), 3-Boc-8-cyano-3-azabicyclo[3.2.1]octane should be handled with care.[7]
-
Hazards: May be harmful if swallowed and may cause respiratory irritation.[7]
-
Precautions: Use only in a well-ventilated area. Wear protective gloves, eye protection, and clothing. Avoid breathing dust.
-
Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed.
References
-
ChemBK. tert-butyl 8-oxo-3-azabicyclo[3.2.1]octane-3-carboxylate synthesis. Available at: [Link]
-
DiVA portal. Chemical design, synthesis and biological evaluation of novel proteolysis targeting chimeras (PROTACs) for the degradation of NUDT5. Available at: [Link]
-
CP Lab Safety. tert-butyl 3-cyano-8-azabicyclo[3.2.1]octane-8-carboxylate, min 97%, 100 mg. Available at: [Link]
- Efficient targeted oncogenic KRASG12C degradation via first reversible-covalent PROTAC. Eur. J. Med. Chem.2022, 233, 114221.
-
PubMed. Synthesis of 3 beta-aryl-8-azabicyclo[3.2.1]octanes with high binding affinities and selectivities for the serotonin transporter site. Available at: [Link]
-
PubChem. tert-Butyl 3,8-diazabicyclo[3.2.1]octane-3-carboxylate. Available at: [Link]
-
Semantic Scholar. Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N. Available at: [Link]
-
PubChem. Tert-butyl 8-amino-3-azabicyclo[3.2.1]octane-3-carboxylate. Available at: [Link]
- Catalyzed and Non Catalyzed Oxidative Functionalization of Tertiary Amines.
-
Semantic Scholar. Design, Synthesis, and Evaluation of Trivalent PROTACs Having a Functionalization Site with Controlled Orientation. Available at: [Link]
-
ACS Publications. Exploiting 3-Oxidopyraziniums toward Diazabicyclo[3.2.1]octanes and Their Conversion into Diazabicyclo[2.2.2]octanes and Tricyclic Lactone-Lactams. Available at: [Link]
-
Alachem Co., Ltd. 185099-67-6 | tert-Butyl 3-oxo-8-azabicyclo(3.2.1)octane-8-carboxylate. Available at: [Link]
- Google Patents. Process for the preparation of 8-azabicyclo(3.2.1)octane derivatives.
-
NIST WebBook. 8-Azabicyclo[3.2.1]octane-2-carboxylic acid, 3-(benzoyloxy)-8-methyl-, ethyl ester, [1R-(exo,exo)]-. Available at: [Link]
-
PMC. Chemical Inducers of Targeted Protein Degradation. Available at: [Link]
-
PubChemLite. Tert-butyl 3,8-diazabicyclo[3.2.1]octane-3-carboxylate (C11H20N2O2). Available at: [Link]
- Google Patents. WO2007063071A1 - 8-azabicyclo[3.2.1]octane derivatives useful as monoamine reuptake inhibitors.
-
ResearchGate. (PDF) Synthesis of conformationally constrained, orthogonally protected 3-azabicyclo[3.2.1]octane β-amino esters. Available at: [Link]
-
CP Lab Safety. 3-boc-8-cyano-3-azabicyclo[3.2.1]octane, min 97%, 250 mg. Available at: [Link]
-
ResearchGate. Tropane and Related Alkaloid Skeletons via a Radical [3+3]-Annulation Process. Available at: [Link]
-
Capot Chemical. MSDS of 3-boc-8-cyano-3-azabicyclo[3.2.1]octane. Available at: [Link]
Sources
- 1. 1341036-62-1|tert-Butyl 8-cyano-3-azabicyclo[3.2.1]octane-3-carboxylate|BLD Pharm [bldpharm.com]
- 2. 185099-67-6 | tert-Butyl 3-oxo-8-azabicyclo(3.2.1)octane-8-carboxylate - Alachem Co., Ltd. [alachem.co.jp]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. tert-Butyl 3-cyano-8-azabicyclo[3.2.1]octane-8-carboxylate | 856900-26-0 [sigmaaldrich.com]
- 7. calpaclab.com [calpaclab.com]
- 8. chembk.com [chembk.com]
- 9. 185099-67-6 | N-Boc-nortropinone | Aliphatic Cyclic Hydrocarbons | Ambeed.com [ambeed.com]
- 10. WO1999029690A1 - Process for the preparation of 8-azabicyclo(3.2.1)octane derivatives - Google Patents [patents.google.com]
- 11. Tert-butyl 8-amino-3-azabicyclo[3.2.1]octane-3-carboxylate | C12H22N2O2 | CID 71305265 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 8-Azabicyclo[3.2.1]octane-2-carboxylic acid, 3-(benzoyloxy)-8-methyl-, ethyl ester, [1R-(exo,exo)]- [webbook.nist.gov]
- 13. researchgate.net [researchgate.net]
- 14. diva-portal.org [diva-portal.org]
- 15. Enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold: application in the synthesis of tropane alkaloids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. WO2023249970A1 - Bifunctional compounds containing pyrimidine derivatives for degrading cyclin-dependent kinase 2 via ubiquitin proteasome pathway - Google Patents [patents.google.com]



